molecular formula C10H12F6N2O4-2 B11816421 (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate

(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate

Cat. No.: B11816421
M. Wt: 338.20 g/mol
InChI Key: CRGCMZWRDOZTIB-KXSOTYCDSA-L
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Description

(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate is a chemical compound with the molecular formula C10H14F6N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate typically involves the reaction of a diazabicycloheptane derivative with trifluoroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound .

Scientific Research Applications

Chemistry

In chemistry, (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways .

Medicine

In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including its role as an inhibitor of specific enzymes .

Industry

In industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications in drug development and manufacturing processes .

Mechanism of Action

The mechanism of action of (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate is unique due to its specific stereochemistry and the presence of both nitrogen and fluorine atoms. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H12F6N2O4-2

Molecular Weight

338.20 g/mol

IUPAC Name

(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate

InChI

InChI=1S/C6H12N2.2C2HF3O2/c1-8-3-5-2-7-6(5)4-8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7)/p-2/t5-,6+;;/m0../s1

InChI Key

CRGCMZWRDOZTIB-KXSOTYCDSA-L

Isomeric SMILES

CN1C[C@@H]2CN[C@@H]2C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CN1CC2CNC2C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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